molecular formula C9H12ClNO2 B7846047 2-Chloro-5-(2-methoxyethoxy)aniline

2-Chloro-5-(2-methoxyethoxy)aniline

Cat. No.: B7846047
M. Wt: 201.65 g/mol
InChI Key: BTDLRZCLVKVYHP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Chloro-5-(2-methoxyethoxy)aniline (C₉H₁₂ClNO₂, MW: 201.65 g/mol) is a substituted aniline derivative featuring a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 5-position of the benzene ring. This dual substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Applications
The compound’s chloro and methoxyethoxy groups enhance its reactivity in cross-coupling reactions, enabling its use in constructing complex molecules such as kinase inhibitors or fluorinated pharmaceuticals. Its structural versatility is highlighted in , where derivatives of similar anilines are utilized in synthesizing boronate esters for radiopharmaceutical development .

Properties

IUPAC Name

2-chloro-5-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDLRZCLVKVYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Chloro-5-(2-methoxyethoxy)aniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-(2-methoxyethoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In drug discovery, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)Aniline (C₉H₁₃NO₂, MW: 167.21 g/mol)

Key Differences :

  • Substituents : Lacks the 2-chloro group, retaining only the 5-(2-methoxyethoxy) substituent.
  • Reactivity : The absence of chlorine reduces steric hindrance and electronic withdrawal, favoring polymerization (e.g., conductive polymers for optical/electrochemical applications) .
  • Solubility : Higher solubility in polar solvents due to reduced hydrophobicity compared to the chloro-substituted analogue .

5-Chloro-2-(2-cyclohexylethoxy)aniline (C₁₄H₂₀ClNO, MW: 253.77 g/mol)

Key Differences :

  • Substituents : Features a bulkier 2-cyclohexylethoxy group instead of methoxyethoxy.
  • Applications : The cyclohexyl group enhances lipophilicity, making it suitable for agrochemical research (e.g., hydrophobic active ingredients) .
  • Synthesis : Likely requires alkylation of 5-chloroaniline with cyclohexylethyl bromide, contrasting with the methoxyethoxy group’s introduction via etherification .

4-(5-Chloro-2-methoxy-phenoxy)-aniline (C₁₃H₁₂ClNO₂, MW: 249.70 g/mol)

Key Differences :

  • Substituents: Contains a chloro-methoxy-phenoxy group at the 4-position, creating a para-aminophenol derivative.
  • Electronic Effects: The phenoxy group introduces conjugation effects, altering redox properties compared to the methoxyethoxy analogue. Used in material science for UV-stable coatings .

2-Chloro-5-[(4-methylpiperazinyl)sulfonyl]aniline (C₁₁H₁₆ClN₃O₂S, MW: 301.78 g/mol)

Key Differences :

  • Substituents : Replaces methoxyethoxy with a sulfonamide-piperazinyl group.
  • Bioactivity : The sulfonamide moiety enhances binding to biological targets (e.g., enzymes or receptors), making it relevant in antipsychotic or antimicrobial drug development .

2-Chloro-5-(methylthio)aniline (C₇H₈ClNS, MW: 173.66 g/mol)

Key Differences :

  • Substituents : Methylthio (SMe) group instead of methoxyethoxy.
  • Reactivity : The thioether group is more nucleophilic, enabling participation in SNAr reactions. Used in radiolabelled NMDA receptor ligands (–11) .

Data Tables for Comparative Overview

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents LogP* Applications
This compound C₉H₁₂ClNO₂ 201.65 Cl, OCH₂CH₂OCH₃ ~2.1 (est.) Pharmaceutical intermediates
2-(2-Methoxyethoxy)Aniline C₉H₁₃NO₂ 167.21 OCH₂CH₂OCH₃ ~1.3 Conductive polymers
5-Chloro-2-(2-cyclohexylethoxy)aniline C₁₄H₂₀ClNO 253.77 Cl, OCH₂CH₂C₆H₁₁ ~4.5 Agrochemical research
4-(5-chloro-2-methoxy-phenoxy)-aniline C₁₃H₁₂ClNO₂ 249.70 Cl, OCH₃, OPh ~3.0 Material science
2-Chloro-5-[(4-methylpiperazinyl)sulfonyl]aniline C₁₁H₁₆ClN₃O₂S 301.78 Cl, SO₂N(CH₂CH₂)₂NCH₃ ~1.8 Drug development

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Pharmacological Potential: The methoxyethoxy group in this compound enhances water solubility compared to methylthio or cyclohexylethoxy analogues, favoring bioavailability in drug candidates .
  • Material Science: Compounds like 4-(5-chloro-2-methoxy-phenoxy)-aniline exhibit superior thermal stability due to aromatic ether linkages, making them suitable for high-performance polymers .

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